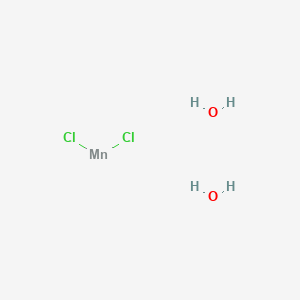

Manganese(2+) chloride dihydrate

Description

Properties

Molecular Formula |

Cl2H4MnO2 |

|---|---|

Molecular Weight |

161.87 g/mol |

IUPAC Name |

dichloromanganese;dihydrate |

InChI |

InChI=1S/2ClH.Mn.2H2O/h2*1H;;2*1H2/q;;+2;;/p-2 |

InChI Key |

BEYCFZBNRLPHEP-UHFFFAOYSA-L |

Canonical SMILES |

O.O.Cl[Mn]Cl |

Origin of Product |

United States |

Historical Context and Significance in Chemical Sciences

The broader family of manganese chlorides, including the dihydrate, has a history intertwined with the development of modern chemistry. Historically, manganese chloride was a key player in the 19th-century chemical industry, notably in the Weldon process for the production of chlorine gas, which involved the reaction of manganese(IV) oxide with concentrated hydrochloric acid. wikipedia.orgchemeurope.com This process underscored the compound's early industrial importance and its role in large-scale chemical manufacturing.

In the realm of chemical sciences, Manganese(2+) chloride has long been valued as a versatile precursor and reagent. Its significance stems from several key functions:

Precursor for Manganese Compounds: It is a fundamental starting material for the synthesis of a variety of other manganese compounds. wikipedia.orgchemeurope.com For instance, it reacts with potassium carbonate to produce manganese carbonate and is used to create organomanganese compounds like manganocene. wikipedia.orgchemeurope.compw.live

Catalysis: The Mn²⁺ ion, acting as a Lewis acid, allows the compound to function as a catalyst in numerous organic reactions, facilitating the formation of carbon-carbon bonds and other chemical transformations. patsnap.comcymitquimica.com

Analytical Chemistry: It has been employed as a reagent in analytical methods, such as in colorimetric assays and as a derivatizing agent in thin-layer chromatography for the detection of lipids. chemimpex.comtaylorandfrancis.com

Coordination Chemistry: The dihydrate form itself is a coordination polymer. wikipedia.org The manganese(II) center's ability to form complexes with various ligands has made it a subject of study in coordination chemistry, leading to the synthesis of novel complexes with interesting structural and thermal properties. wikipedia.orgnih.gov

The physical and chemical properties of manganese(II) chloride and its hydrates are foundational to its utility in research.

| Property | Anhydrous (MnCl₂) | Dihydrate (MnCl₂·2H₂O) | Tetrahydrate (MnCl₂·4H₂O) |

| Molar Mass | 125.844 g/mol | 161.874 g/mol | 197.91 g/mol |

| Appearance | White solid | Pale pink crystalline solid | Pink solid |

| Density | 2.977 g/cm³ | 2.27 g/cm³ | 2.01 g/cm³ |

| Melting Point | 654 °C | 135 °C | 58 °C |

| Boiling Point | 1225 °C | Decomposes | Decomposes |

| Solubility in Water | Soluble | 1200 g/L | 72.3 g/100 ml (25 °C) |

Table 1: Physical Properties of Manganese(II) Chloride and its Hydrates. chemeurope.comgeeksforgeeks.orgsigmaaldrich.com

Current Research Landscape and Emerging Academic Trends

Conventional Laboratory-Scale Synthesis Techniques

In a laboratory setting, manganese(2+) chloride is typically synthesized through the reaction of manganese metal, manganese(IV) oxide, or manganese(II) carbonate with hydrochloric acid. The resulting product is often the tetrahydrate, which can be converted to the dihydrate under specific conditions.

One common method involves the direct reaction of manganese metal with an excess of hydrochloric acid. kashanu.ac.ir The balanced chemical equation for this reaction is:

Mn(s) + 2HCl(aq) → MnCl₂(aq) + H₂(g) kashanu.ac.ir

This reaction is exothermic and produces hydrogen gas. youtube.com The resulting solution is then carefully evaporated to yield the solid manganese(II) chloride. The rate of evaporation and the temperature are critical parameters in obtaining the desired hydrate. youtube.com Slow evaporation at controlled temperatures is necessary to obtain crystalline this compound.

Alternatively, manganese(IV) oxide can be reacted with concentrated hydrochloric acid. This reaction was historically significant for the production of chlorine gas and is represented by the following equation:

MnO₂(s) + 4HCl(aq) → MnCl₂(aq) + Cl₂(g) + 2H₂O(l)

A key step in this process involves the neutralization of the resulting solution with manganese(II) carbonate to precipitate iron salt impurities, which are common in manganese dioxide ores. laboratorynotes.com

Another straightforward laboratory preparation involves the reaction of manganese(II) carbonate with hydrochloric acid:

MnCO₃(s) + 2HCl(aq) → MnCl₂(aq) + CO₂(g) + H₂O(l) wikipedia.org

This method is advantageous as it produces carbon dioxide, which is less hazardous than chlorine gas. After the reaction is complete, the solution is filtered and evaporated to crystallize the manganese(II) chloride hydrate. The degree of hydration (tetrahydrate vs. dihydrate) depends on the final drying conditions. youtube.comdaneshyari.com

Novel Preparative Routes for Specific Applications

Beyond conventional methods, novel synthetic routes are employed to produce manganese-based materials with specific properties for advanced applications. These often use this compound as a starting precursor.

Sol-Gel Synthetic Approaches for Oxide Nanoparticles

The sol-gel method is a versatile technique for synthesizing metal oxide nanoparticles with controlled morphology and size. Manganese(2+) chloride is a common precursor in the sol-gel synthesis of various manganese oxides, such as MnO₂, Mn₂O₃, and Mn₃O₄. researchgate.netmdpi.com

In a typical process, a manganese-containing sol is prepared by dissolving manganese(II) chloride in a suitable solvent, often an alcohol. A gelling agent is then added to promote the formation of a three-dimensional network of manganese oxide particles. The resulting gel is then dried and calcined at elevated temperatures to obtain the final oxide material. nih.govacs.org The properties of the resulting manganese oxide nanoparticles are highly dependent on the reaction conditions. For instance, in the synthesis of MnO₂ nanoparticles, the ratio of water to isopropanol (B130326) in the solvent system was found to determine the morphology of the product, with less water favoring needle-like or rod-like structures and a larger amount of water resulting in spindle-like particles. ias.ac.in

A comparative study on the synthesis of manganese oxide nanoparticles using manganese chloride and manganese acetate (B1210297) as precursors revealed that the choice of precursor significantly impacts the final product. researchgate.net When manganese chloride was used with oxalic acid in an ethanol (B145695) solvent, Mn₂O₃ nanoparticles with a cubic structure and a size of approximately 60.6 nm were formed. In contrast, using manganese acetate under similar conditions led to the formation of Mn₃O₄ with a plate-like structure and a smaller particle size of around 29.7 nm. researchgate.net

The sol-gel process can be summarized in the following general steps:

Dissolution: Manganese(II) chloride is dissolved in a solvent (e.g., ethanol).

Gelation: A complexing or gelling agent (e.g., oxalic acid, citric acid) is added to form a sol, which gradually transforms into a gel. researchgate.netresearchgate.net

Drying: The gel is dried to remove the solvent, often in a controlled environment to prevent cracking.

Calcination: The dried gel is heated at a specific temperature to decompose the organic components and form the crystalline manganese oxide. nih.gov

Double-Decomposition Reactions for Specialized Precursors

Double-decomposition, or precipitation, reactions are widely used to synthesize insoluble manganese compounds that serve as precursors for other materials, particularly oxides. Manganese(2+) chloride is an ideal starting material for these reactions due to its high solubility in water.

A prominent example is the synthesis of manganese carbonate (MnCO₃), a precursor for high-purity manganese oxides used in batteries and catalysts. This is typically achieved by reacting an aqueous solution of manganese(II) chloride with a solution of an alkali metal carbonate, such as sodium carbonate or sodium bicarbonate. nih.govmdpi.com

MnCl₂(aq) + Na₂CO₃(aq) → MnCO₃(s) + 2NaCl(aq)

The morphology and particle size of the manganese carbonate precipitate can be controlled by adjusting reaction parameters such as the ratio of reactants, temperature, and the presence of additives. For example, by varying the molar ratio of MnSO₄ to NaHCO₃, spherical manganese carbonate templates of different sizes can be obtained. nih.gov Furthermore, the addition of sodium sulfate (B86663) to the reaction mixture has been shown to alter the morphology from irregular spheroids to cubes. nih.gov

Another important precursor synthesized via a double-decomposition reaction is manganese oxalate (B1200264) (MnC₂O₄). It is prepared by reacting manganese(II) chloride with an oxalate source, such as sodium oxalate or oxalic acid. laboratorynotes.comwikipedia.org

MnCl₂(aq) + Na₂C₂O₄(aq) + 2H₂O(l) → MnC₂O₄·2H₂O(s) + 2NaCl(aq) wikipedia.org

Manganese oxalate precipitates as a pinkish solid and is a key intermediate in the production of manganese oxides, as it can be thermally decomposed to yield phase-pure oxides with controlled morphology. laboratorynotes.com The structure and morphology of the manganese oxalate itself can be influenced by the choice of solvent. For instance, using a mixture of dimethyl sulfoxide (B87167) (DMSO) and different protonic solvents (water, ethanol, ethylene (B1197577) glycol) leads to manganese oxalates with varying structures and morphologies, such as microrods, nanorods, and nanosheets. nih.gov

Influence of Synthesis Parameters on Product Characteristics

The physical and chemical properties of materials derived from this compound are profoundly influenced by the synthesis parameters. Careful control of these parameters is crucial for tailoring the material for specific applications.

The following tables summarize the effects of various synthesis parameters on the characteristics of the final products.

Table 1: Influence of Synthesis Parameters on Manganese Oxide Nanoparticles

| Parameter | Variation | Effect on Product Characteristics | Reference |

| Precursor | Manganese Chloride vs. Manganese Acetate | Manganese chloride yields Mn₂O₃ (cubic, ~60.6 nm); Manganese acetate yields Mn₃O₄ (plate-like, ~29.7 nm). | researchgate.net |

| Solvent Ratio (Water/Isopropanol) | Low water vs. High water | Low water content produces needle or rod-like MnO₂; high water content produces spindle-like MnO₂. | ias.ac.in |

| Calcination Temperature | 400 °C vs. 700 °C | Affects the morphology and capacitive performance of MnO₂ prepared by a gel formation route. MNO7 (700°C) showed higher specific capacitance. | nih.gov |

| pH | 9 vs. 12 | In the synthesis of manganese ferrite (B1171679) (MnFe₂O₄) nanoparticles, increasing the pH from 9 to 12 leads to an increase in nanoparticle size from 5 nm to 15 nm. | mdpi.com |

Table 2: Influence of Synthesis Parameters on Manganese Carbonate and Oxalate Precursors

| Parameter | Variation | Effect on Product Characteristics | Reference |

| Reactant Ratio (MnSO₄:NaHCO₃) | 1:1 vs. 1:15 | Changes the size of the resulting spherical MnCO₃ templates. | nih.gov |

| Additive | Addition of Na₂SO₄ | Changes the morphology of MnCO₃ from irregular spheroids to cubes. | nih.gov |

| Solvent (for MnC₂O₄ synthesis) | H₂O-DMSO vs. EG-DMSO vs. ET-DMSO | Leads to different morphologies: MnC₂O₄·2H₂O microrods (H₂O), MnC₂O₄·H₂O nanorods (EG), and MnC₂O₄·H₂O nanosheets (ET). | nih.gov |

| Temperature (for MnCl₂ dehydration) | 325 K then 395 K | Allows for the preparation of stoichiometric MnCl₂·H₂O from the tetrahydrate. | daneshyari.com |

These findings underscore the importance of precise control over synthesis conditions to achieve desired material properties. By manipulating parameters such as precursor type, solvent composition, temperature, and pH, it is possible to engineer the architecture of manganese-based materials for a wide range of technological applications.

Structural Elucidation and Solid State Crystal Chemistry

Single-Crystal X-ray Diffraction Studies of Hydrated Forms

Analysis of MnCl2·2H2O Crystal Structures

Single-crystal X-ray diffraction studies have revealed that manganese(II) chloride dihydrate (MnCl2·2H2O) possesses a polymeric structure. aip.orgaip.org In this arrangement, the manganese atoms are coordinated by four bridging chloride ions and two water molecules. aip.orgwikipedia.org These coordinated units then link together to form chains. aip.orgaip.org The water molecules play a crucial role in the crystal lattice, forming hydrogen bonds that connect adjacent polymeric chains. aip.org The structure is isomorphous with that of iron(II) chloride dihydrate. aip.orgaip.org

Polymorphism in MnCl2·4H2O: α- and β-Forms

Manganese(II) chloride tetrahydrate (MnCl2·4H2O) is known to exist in at least two polymorphic forms, designated as α- and β-forms. researchgate.net Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure.

The α-form of MnCl2·4H2O consists of discrete cis-[Mn(H2O)4Cl2] octahedral molecules. wikipedia.orgresearchgate.net In contrast, the more recently characterized β-form is composed of trans-[Mn(H2O)4Cl2] octahedra. researchgate.netresearchgate.net While both forms are built from [MnCl2(H2O)4] octahedra linked by hydrogen bonds, the different spatial arrangement of the chloride ligands (cis vs. trans) leads to distinct crystal packing and hydrogen bond networks. researchgate.net The α-form is noted to have a slightly more compact arrangement of these complexes. researchgate.net

Structural Characterization of Related Hydrates

Other hydrated forms of manganese(II) chloride include the monohydrate (MnCl2·H2O) and the hexahydrate (MnCl2·6H2O). sciencemadness.orgontosight.ai The tetrahydrate is the most common form. wikipedia.org The structural details of these related hydrates provide a broader context for understanding the coordination chemistry of manganese(II) chloride. For instance, the hexahydrate dissolves in water to form the metal aquo complex [Mn(H2O)6]2+. wikipedia.org

Coordination Geometries and Polymeric Architectures

The structural diversity of manganese(II) chloride hydrates is a direct result of the flexibility of the manganese(II) ion's coordination environment and its ability to form extended polymeric structures.

Pseudo-Octahedral Coordination Environments

In the hydrated forms of manganese(II) chloride, the manganese(II) ion typically exhibits a pseudo-octahedral coordination geometry. This means that the central manganese atom is surrounded by six ligands (a combination of chloride ions and water molecules) arranged at the vertices of an octahedron. researchgate.net In the case of the tetrahydrate forms, the coordination sphere is composed of four water molecules and two chloride ions. wikipedia.orgresearchgate.net The dihydrate features four chloride ions and two water molecules in its coordination environment. aip.orgwikipedia.org

Formation of One- and Two-Dimensional Coordination Polymers

A key feature of the solid-state structure of manganese(II) chloride dihydrate is the formation of coordination polymers. aip.orgaip.org In this structure, individual manganese centers are linked by bridging chloride ligands. wikipedia.org Specifically, each manganese atom is coordinated to four doubly bridging chloride ligands, creating a one-dimensional polymeric chain. wikipedia.org These chains are further organized into a three-dimensional structure through hydrogen bonding interactions involving the coordinated water molecules. aip.org

Hydrogen Bonding Networks and Their Structural Implications

Each water molecule is involved in hydrogen bonding to chloride ions in adjacent polymeric chains. This creates a three-dimensional network that holds the chains together. aip.orgaip.org The geometry of these hydrogen bonds, including the O-H···Cl distances and angles, is a key feature of the crystal structure.

Table 2: Selected Interatomic Distances (Å) in Manganese(2+) Chloride Dihydrate

| Bond/Interaction | Distance (Å) |

| Mn-Cl | 2.5747 (3) |

| Mn-O | 2.2064 (8) |

| O-H···Cl (Hydrogen Bond) | Varies |

| Source: researchgate.net |

The presence and nature of this hydrogen bonding network have important implications for the physical properties of the compound. For instance, the way the crystal cleaves or fractures can be influenced by the relative strengths of the intrachain and interchain forces. The mechanically induced twinning observed in these crystals is a testament to the influence of these interactions on the material's macroscopic properties. aip.org

Coordination Chemistry and Solution Phase Behavior

Complex Formation with Various Ligands

Manganese(II) chloride forms stable complexes with a diverse array of ligands, including those with nitrogen and phosphorus donor atoms.

Manganese(II) chloride readily coordinates with nitrogen-containing heterocyclic ligands. For instance, its reaction with pyridin-2-one (Hhp) results in the formation of a mononuclear complex, [MnCl₂(Hhp)₄]. mdpi.com In this compound, the manganese ion is in an octahedral environment, coordinated to two chloride ions and four pyridin-2-one molecules through their carbonyl oxygen atoms. The Mn–O bonds are observed to be shorter and the Mn–Cl bonds are longer compared to analogous complexes with 2-chloro-pyridin-2-one (Hchp). mdpi.com

With 2-aminopyrimidine, manganese(II) chloride has been shown to form a dimeric structure where two Mn(II) centers are bridged by two chloride ions. researchgate.net The reaction of manganese(II) chloride with pyridine (B92270) N-oxide (PNO) and its derivatives leads to the formation of coordination polymers. nih.govresearchgate.netnih.gov In the case of PNO, a polymer with alternating pairs of bridging N-oxide and chloride ligands is formed, creating a pseudo-octahedral environment for each Mn(II) ion. nih.govnih.gov

| Ligand | Complex Formula | Structural Features | Reference |

|---|---|---|---|

| Pyridin-2-one (Hhp) | [MnCl₂(Hhp)₄] | Mononuclear, octahedral Mn(II) center. | mdpi.com |

| 2-Aminopyrimidine | [(C₄H₅N₃)₂MnCl₂(H₂O)₂] | Dimer with Mn(II) ions bridged by two chloride ions. | researchgate.net |

| Pyridine N-oxide (PNO) | [MnCl₂(PNO)(H₂O)]ₙ | Coordination polymer with bridging PNO and chloride ligands. | nih.govnih.gov |

| 2-Methylpyridine N-oxide (2MePNO) | [MnCl₂(2MePNO)(H₂O)]ₙ | Coordination polymer bridged by single chloride and 2MePNO ligands. | nih.gov |

The interaction of manganese(II) chloride with phosphine (B1218219) ligands is also well-documented. Triphenylphosphine, for example, forms a labile 2:1 adduct, [MnCl₂(Ph₃P)₂]. wikipedia.orgchemeurope.com More complex structures are observed with other phosphine ligands. Long-chain phosphines, such as tri(dodecyl)phosphine (P(C₁₂H₂₅)₃), form complexes with the general formula [MnX₂(phosphine)] (where X = Cl, Br, or I). rsc.org Infrared and ESR spectra suggest these complexes exist as pseudotetrahedral dimers in the solid state and in toluene. rsc.org

Furthermore, specialized cyclopentadienyl-phosphine ligands can react with manganese(II) chloride to produce dimeric complexes, such as [LMn(μ-Cl)]₂ (where L is the cyclopentadienyl-phosphine ligand). rsc.orgscispace.com These complexes serve as precursors for synthesizing other organomanganese compounds. rsc.orgscispace.com

| Ligand | Complex Formula | Structural Features | Reference |

|---|---|---|---|

| Triphenylphosphine (Ph₃P) | [MnCl₂(Ph₃P)₂] | Labile 2:1 adduct. | wikipedia.orgchemeurope.com |

| Long-chain phosphines (e.g., P(C₁₂H₂₅)₃) | [MnCl₂(phosphine)] | Pseudotetrahedral dimer in solid state and toluene. | rsc.org |

| Cyclopentadienyl-phosphine ligand (L) | [LMn(μ-Cl)]₂ | Dimeric, chloride-bridged complex. | rsc.orgscispace.com |

Speciation of Manganese(II) Chloride Complexes in Aqueous and Hydrothermal Fluids

In aqueous solutions, manganese(II) chloride exists primarily as the hexaaquamanganese(II) ion, [Mn(H₂O)₆]²⁺. wikipedia.org However, the speciation of manganese(II) is highly dependent on conditions such as temperature, pressure, and the concentration of chloride ions, leading to the formation of various chloro-complexes. wikipedia.orgresearchgate.net These complexes include species such as [MnCl₃]⁻ and [MnCl₄]²⁻. wikipedia.org

A significant characteristic of the manganese(II) chloride system is the transition of its coordination geometry from octahedral to tetrahedral, driven by changes in temperature and chloride concentration. researchgate.net

At Ambient to Moderate Temperatures: In solutions with low chloride concentrations, the octahedral [Mn(H₂O)₆]²⁺ species is predominant. This octahedral coordination can persist up to approximately 400 °C in low-salinity solutions. researchgate.net

At High Temperatures and Concentrations: As temperature and/or chloride concentration increase, a structural change occurs. The coordination number decreases, and tetrahedral species become significant, particularly at temperatures above 300 °C. researchgate.net In situ X-ray Absorption Spectroscopy (XAS) studies of Mn(II) in acidic brines have shown that increasing temperature and salinity result in a shift from octahedral to distorted tetrahedral complexes. researchgate.net This transition is entropy-driven and is a common feature for several first-row divalent transition metal ions. researchgate.net

| Condition | Dominant Geometry | Predominant Species | Reference |

|---|---|---|---|

| Low Temperature, Low [Cl⁻] | Octahedral | [Mn(H₂O)₆]²⁺ | wikipedia.orgresearchgate.net |

| High Temperature (>300°C), High [Cl⁻] | Tetrahedral | [MnCl₃(H₂O)]⁻, [MnCl₄]²⁻ | researchgate.net |

| Step (n) | Equilibrium | log Kₙ |

|---|---|---|

| 1 | [Mn]²⁺ + Cl⁻ ⇌ [MnCl]⁺ | > 3 |

| 2 | [MnCl]⁺ + Cl⁻ ⇌ [MnCl₂] | ~ 3 |

| 3 | [MnCl₂] + Cl⁻ ⇌ [MnCl₃]⁻ | 1.5 ± 0.3 |

| 4 | [MnCl₃]⁻ + Cl⁻ ⇌ [MnCl₄]²⁻ | 0.8 ± 0.3 |

| Data sourced from a study in dimethyl sulphoxide (DMSO). rsc.org |

Advanced Spectroscopic and Characterization Techniques

X-ray Absorption Spectroscopy (XAS) Studies

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the local geometric and electronic structure of a specific element within a compound. For Manganese(II) chloride dihydrate, XAS studies, particularly at the Mn K-edge, provide precise information about the manganese atom's oxidation state and its coordination environment. nih.govnih.gov

Extended X-ray Absorption Fine Structure (EXAFS) refers to the oscillatory modulation of the X-ray absorption coefficient above an absorption edge. wikipedia.org This technique is exceptionally sensitive to the local atomic environment of the absorbing atom, providing information on the identity, number, and distance of neighboring atoms.

In the context of MnCl₂·2H₂O, the Mn K-edge EXAFS spectrum is analyzed to determine the coordination sphere around the Mn²⁺ ion. The dihydrate form features a polymeric structure where each manganese center is coordinated to four bridging chloride ligands and two mutually trans water molecules, completing an octahedral geometry. wikipedia.org EXAFS analysis allows for the precise measurement of the Mn-Cl and Mn-O bond distances.

Fourier transforms of the EXAFS data reveal peaks corresponding to the different coordination shells around the manganese atom. Analysis and simulation of these features confirm the presence of direct Mn-Cl ligation. nih.gov Studies on related manganese-chloride compounds have identified Mn-Cl bond distances typically in the range of 2.2 to 2.3 Å through EXAFS fitting. nih.gov The technique is also capable of quantifying the coordination number and the degree of structural disorder (Debye-Waller factor), which reflects the rigidity of the bonds. youtube.com

Table 1: Representative EXAFS-Derived Structural Parameters for Mn(II)-Cl/O Coordination

| Scattering Path | Coordination Number (N) | Bond Distance (R, Å) | Debye-Waller Factor (σ², Ų) |

|---|---|---|---|

| Mn-O | ~2 | Varies with hydration | Varies |

| Mn-Cl | ~4 | 2.2 - 2.3 | Varies |

Note: This table is illustrative, based on typical findings for Mn(II) chloride systems. Precise values are determined for each specific sample and experimental conditions.

The X-ray Absorption Near Edge Structure (XANES) region, which encompasses the energies just below and above the absorption edge, is rich in information about the electronic state and local geometry of the absorbing atom. wikipedia.orgconicet.gov.ar For MnCl₂·2H₂O, the Mn K-edge XANES spectrum is a characteristic fingerprint. researchgate.net

The position and features of the absorption edge are highly sensitive to the oxidation state of the manganese. MnCl₂ is frequently used as a Mn(II) reference standard in XANES studies to determine the average oxidation state of manganese in unknown samples, such as environmental particulates or battery materials. nih.govresearchgate.netresearchgate.net The main absorption edge energy for Mn(II) is distinctly lower than that for Mn(III) or Mn(IV) species. researchgate.net

Furthermore, the pre-edge features in a XANES spectrum relate to the coordination geometry. A weak pre-edge peak around 6542 eV is characteristic of Mn atoms in a centrosymmetric environment, such as the distorted octahedron in MnCl₂·2H₂O. wikipedia.orgconicet.gov.ar The intensity of this peak is related to the degree of p-d orbital mixing, which is influenced by the symmetry of the Mn site. conicet.gov.ar

Vibrational Spectroscopy Investigations (Raman and Infrared)

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are used to identify functional groups and characterize the bonding within the crystal lattice of MnCl₂·2H₂O.

The IR and Raman spectra of manganese chloride hydrates display characteristic bands corresponding to the vibrations of the coordinated water molecules and the Mn-Cl bonds. The water molecules give rise to stretching (ν) and bending (δ) vibrations. In complexes, librational modes (wagging, rocking, and twisting) of coordinated water also become visible at lower frequencies. e3s-conferences.org

In a study of a complex containing manganese chloride and water, splitting of absorption bands in the 512-688 cm⁻¹ region was attributed to the librational vibrations of crystallization water. e3s-conferences.org The stretching vibrations of the metal-chloride bond (ν(Mn-Cl)) are typically observed in the far-infrared region. For transition metal chlorides, these bands can appear in the range of 418-436 cm⁻¹. researchgate.net

Table 2: Characteristic Vibrational Frequencies for Manganese Chloride Hydrate Systems

| Vibrational Mode | Frequency Range (cm⁻¹) | Spectroscopy Method | Reference |

|---|---|---|---|

| O-H Stretching (ν) | 3306 - 3326 | IR | researchgate.net |

| H₂O Bending (δ) | ~1600 | IR, Raman | General |

| H₂O Librational | 512 - 688 | IR | e3s-conferences.org |

| Mn-Cl Stretching (ν) | 418 - 436 | IR | researchgate.net |

Note: Frequencies are taken from studies on related manganese chloride complexes and are representative.

Electronic Spectroscopy for D-Orbital Splitting Analysis

Electronic spectroscopy, typically UV-Visible absorption spectroscopy, is used to study the electronic transitions between d-orbitals of transition metal ions. The Mn²⁺ ion has a d⁵ electron configuration. In an octahedral ligand field, as found in MnCl₂·2H₂O, the five degenerate d-orbitals split into a lower-energy triplet (t₂g) and a higher-energy doublet (e_g). libretexts.orgnumberanalytics.com

For a high-spin d⁵ ion like Mn²⁺, the ground state has one electron in each of the five d-orbitals, resulting in a total spin of S=5/2 (a sextet state). All excited states resulting from the rearrangement of electrons within the d-orbitals must have a lower spin multiplicity (e.g., quartet states). Electronic transitions from the sextet ground state to any excited quartet state are spin-forbidden, and as a consequence, they are extremely weak. researchgate.net This is why solutions and compounds of Mn(II), including the pale pink MnCl₂·2H₂O, are very weakly colored. wikipedia.org

While the d-d transitions are weak, they can still be observed and analyzed. Perturbation formulas and complete energy matrix diagonalizations for the d⁵ configuration have been used to calculate the d-d transitions and zero-field splitting parameters for MnCl₂·2H₂O. researchgate.net The weak absorption bands are often overshadowed by much more intense charge-transfer bands, which typically occur in the ultraviolet region. researchgate.net These charge-transfer transitions involve the promotion of an electron from a ligand-based orbital to a metal-based orbital (LMCT) or vice-versa (MLCT).

Electron Microscopy for Morphological and Surface Analysis (e.g., SEM)

Scanning Electron Microscopy (SEM) is a vital technique for characterizing the surface topography, morphology, and particle size of crystalline materials like Manganese(II) chloride dihydrate. researchgate.net SEM provides high-resolution images by scanning a focused beam of electrons over a sample's surface.

Analysis of MnCl₂·2H₂O powders using SEM would reveal the shape and size distribution of the crystals. The technique can distinguish between different crystalline habits and assess the degree of agglomeration of the particles. Such morphological characteristics are crucial as they can influence the material's bulk properties, such as its dissolution rate and reactivity. Studies on related manganese compounds, such as manganese ferrite (B1171679) synthesized from MnCl₂·4H₂O, have utilized SEM to analyze the physical properties and observe how crystallite size changes with synthesis conditions. researchgate.net Similarly, SEM has been used to visualize the lamellar particles of various manganese dioxide polymorphs. researchgate.net

In addition to imaging, SEM instruments equipped with Energy-Dispersive X-ray Spectroscopy (EDX or EDS) can perform elemental analysis, confirming the presence and distribution of manganese and chlorine on the surface of the sample. Manganese(II) chloride dihydrate is also noted for its paramagnetic properties, which makes it useful in certain microscopy applications for differentiating between particles. cymitquimica.combiosynth.com

Magnetic Phenomena and Electronic Structure Investigations

Paramagnetic Behavior and its Fundamental Basis

Manganese(II) chloride dihydrate (MnCl₂·2H₂O) exhibits paramagnetic behavior, a property that stems from the electronic configuration of the manganese(II) ion. researchgate.netnih.gov The Mn²⁺ ion has a d⁵ electronic configuration, meaning it possesses five electrons in its 3d orbitals. nih.govwikipedia.org In the high-spin state, which is typical for manganese(II) complexes, these five electrons occupy separate d orbitals with parallel spins, leading to a significant number of unpaired electrons. nih.govnih.gov The presence of these unpaired electrons is the fundamental reason for the compound's paramagnetism, as they give rise to a net magnetic moment that can align with an external magnetic field. libretexts.org

The crystal structure of manganese(II) chloride dihydrate is characterized by polymeric chains of manganese and chlorine ions. In these chains, each manganese ion is coordinated with chlorine ions, and these chains run parallel to the c-axis. mdpi.com The water molecules in the dihydrate form are positioned in the remaining octahedral sites around the manganese ions and are crucial in linking adjacent chains through hydrogen bonds. mdpi.com This structural arrangement is fundamental to understanding the magnetic interactions within the compound.

Magnetic Susceptibility Measurements and Temperature Dependence

The magnetic susceptibility of manganese(II) chloride dihydrate is a key indicator of its magnetic properties and their variation with temperature. As a paramagnetic material, its magnetic susceptibility is positive and changes with temperature. acs.org At high temperatures, the thermal energy is sufficient to overcome the magnetic ordering, and the magnetic moments of the Mn²⁺ ions are randomly oriented, leading to classic paramagnetic behavior. nih.gov

As the temperature is lowered, the interactions between the magnetic moments of the Mn²⁺ ions become more significant. For manganese(II) chloride dihydrate, these interactions are predominantly antiferromagnetic, meaning the magnetic moments of adjacent ions tend to align in opposite directions. mdpi.com This leads to a deviation from simple paramagnetic behavior and is characterized by a Néel temperature (Tₙ), below which the compound enters an antiferromagnetically ordered state. nih.gov For MnCl₂·2H₂O, the Néel temperature has been reported to be 6.8 K. mdpi.com The temperature dependence of the magnetic susceptibility, therefore, shows a broad maximum around this temperature.

Curie-Weiss Law Analysis

At temperatures significantly above the Néel temperature, the magnetic susceptibility of manganese(II) chloride dihydrate can be described by the Curie-Weiss law. nih.gov This law relates the magnetic susceptibility (χ) to the absolute temperature (T) and is given by the equation:

χ = C / (T - θ)

where C is the Curie constant, and θ is the Weiss constant. nih.gov The Curie constant is related to the magnitude of the magnetic moments of the ions, while the Weiss constant provides information about the nature and strength of the magnetic interactions. A negative Weiss constant is indicative of antiferromagnetic interactions. nih.gov

For related manganese(II) chloride compounds, experimental data has provided insight into these constants. For instance, a study on MnCl₂(urea)₂ reported a Weiss constant of -0.82 K when analyzed using a 3D Heisenberg antiferromagnetic model. mdpi.com Another study on anhydrous MnCl₂ reported a Weiss constant of -3.3 K. These values, while not specific to the dihydrate, are consistent with the presence of weak antiferromagnetic interactions.

| Compound | Weiss Constant (θ) | Model |

| MnCl₂(urea)₂ | -0.82 K | 3D Heisenberg AFM |

| MnCl₂ | -3.3 K | Not Specified |

This table presents data for related compounds to provide context for the magnetic interactions in manganese(II) chloride dihydrate.

Antiferromagnetic Exchange Studies and Exchange Parameters

The antiferromagnetic nature of manganese(II) chloride dihydrate arises from superexchange interactions mediated by the chloride ions that bridge the manganese ions. The strength of this exchange is quantified by the exchange parameter, J. In the isostructural cobalt(II) chloride dihydrate (CoCl₂·2H₂O), the chains are ferromagnetically coupled, highlighting the distinct nature of the magnetic interactions in the manganese compound where the chains are antiferromagnetically coupled. mdpi.com

The structure of MnCl₂·2H₂O features Mn₂Cl₂ rhombic units, with a Mn-Mn distance of 3.691 Å and a Mn-Cl-Mn bond angle of 92.55°. mdpi.com These structural parameters are critical in determining the strength and nature of the magnetic exchange. In a related compound, MnCl₂(urea)₂, inelastic neutron scattering studies have allowed for the determination of the exchange constants, with an intrachain exchange constant (Jc) of 2.2 K and an interchain exchange constant (Ja) of -0.10 K. mdpi.com These values suggest that the magnetic interactions are significantly stronger along the chains than between them.

| Compound | Intrachain Exchange (Jc) | Interchain Exchange (Ja) |

| MnCl₂(urea)₂ | 2.2 K | -0.10 K |

This table presents data for a related compound to illustrate the anisotropic nature of the magnetic exchange in similar systems.

One-Dimensional Magnetic Systems

The crystal structure of manganese(II) chloride dihydrate, with its well-separated polymeric chains of Mn²⁺ ions, makes it a prime example of a quasi-one-dimensional magnetic system. mdpi.com In such systems, the magnetic interactions along a specific crystallographic direction (the chains) are significantly stronger than the interactions between the chains. This leads to magnetic behavior that is characteristic of one-dimensional systems, such as the presence of short-range magnetic order at temperatures well above the three-dimensional ordering temperature. The antiferromagnetic coupling within these chains is a defining feature of the magnetic properties of this compound.

Influence of Hydration State on Magnetic Coupling Mechanisms

The water of hydration in manganese(II) chloride dihydrate plays a critical role in its magnetic properties. The water molecules act as ligands, completing the octahedral coordination sphere of the Mn²⁺ ions, and are involved in a network of hydrogen bonds that link the polymeric Mn-Cl chains. researchgate.netmdpi.com This network of hydrogen bonds provides additional pathways for magnetic exchange interactions between the chains.

Therefore, the hydration state directly influences the interchain magnetic coupling. researchgate.net Any change in the number of water molecules of hydration would alter the crystal structure, modifying the distances and angles between the magnetic ions and, consequently, the strength and nature of the magnetic coupling. For instance, the transition from the dihydrate to a monohydrate or an anhydrous form would lead to a different three-dimensional magnetic structure with potentially very different magnetic ordering temperatures and susceptibility behavior.

Deuteration Effects on Magnetic Properties

In the case of the monohydrate, deuteration was found to lower the temperature at which the magnetic susceptibility reaches its maximum (Tₘₐₓ) and to increase the value of the maximum susceptibility (χₘₐₓ). However, the antiferromagnetic ordering temperature remained essentially unchanged. These effects are likely due to the subtle changes in the hydrogen bonding network upon deuteration, which can affect the superexchange pathways and the magnetic anisotropy of the system.

| Compound | Tₘₐₓ (K) | χₘₐₓ (emu/mol) | Antiferromagnetic Ordering Temp. (K) |

| MnCl₂·H₂O | - | - | ~2.18 |

| MnCl₂·D₂O | 3.10 | 0.336 | ~2.18 |

This table presents data for the monohydrate and its deuterated form to illustrate the potential effects of deuteration on the magnetic properties of hydrated manganese chlorides.

Nuclear Magnetic Resonance (NMR) Studies on Solution Behavior

The behavior of manganese(2+) chloride dihydrate in solution has been extensively investigated using Nuclear Magnetic Resonance (NMR) spectroscopy. These studies primarily focus on the paramagnetic effects of the manganese(II) ion (Mn²⁺) on the NMR relaxation times of solvent nuclei, typically the protons of water. The paramagnetic nature of Mn²⁺, arising from its five unpaired electrons in a high-spin d⁵ configuration, leads to significant alterations in the nuclear magnetic resonance signals of its surrounding environment. nih.gov

In aqueous solutions, this compound dissolves to form the hexaaquamanganese(II) ion, [Mn(H₂O)₆]²⁺. nih.gov This complex is characterized by a mildly acidic pH of approximately 4 in solution. nih.gov The interaction between the paramagnetic Mn²⁺ ion and the surrounding water molecules profoundly influences the longitudinal (T₁) and transverse (T₂) relaxation times of the water protons.

Research has demonstrated a linear relationship between the concentration of Mn²⁺ ions and the relaxation rates (1/T₁ and 1/T₂) of water protons. nih.govresearchgate.net This relationship is a cornerstone of understanding the solution behavior of manganese(2+) chloride and is fundamental to its application as a contrast agent in magnetic resonance imaging (MRI). The efficiency with which a paramagnetic agent increases the relaxation rates is quantified by its relaxivity (r₁ and r₂), which is the slope of the plot of 1/T₁ or 1/T₂ versus the concentration of the paramagnetic ion.

Studies have shown that Mn²⁺ is a highly effective relaxation agent. For instance, at a magnetic field of 1.5 T, the relaxivities (r₁ and r₂) of MnCl₂ in aqueous solution have been calculated from the linear regression slopes of the relaxation rates versus concentration, yielding high correlation coefficients (R² > 0.999), which underscores the direct proportionality. researchgate.net The transverse relaxation time (T₂) is particularly sensitive to the presence of Mn²⁺. NMR spectra of manganese chloride solutions show a distinct T₂ peak at around 1 ms (B15284909), indicating rapid relaxation. researchgate.net

The significant impact of Mn²⁺ on relaxation times stems from the rapid exchange of water molecules between the inner hydration sphere of the ion and the bulk solvent. This exchange allows the paramagnetic influence of the manganese ion to be efficiently transferred to a large number of water molecules. The number of water molecules directly coordinated to the Mn²⁺ ion, known as the hydration number (q), is a critical parameter in these interactions. Techniques such as ¹⁷O NMR have been employed to determine the hydration state of the Mn(II) ion in various complexes, confirming the presence of inner-sphere water ligands. nih.govnih.gov

The pronounced effect of manganese(II) on NMR relaxation is so significant that even small concentrations can lead to substantial broadening of NMR signals, a phenomenon that can render the spectra of other solutes in the solution unintelligible. nih.gov This effect is harnessed in various applications, from serving as a contrast agent in medical imaging to acting as a probe in studies of biological systems. acs.orgnih.gov

Research Findings on NMR Relaxation

The following table summarizes key findings from NMR studies on aqueous solutions of manganese(2+) chloride, highlighting the relationship between concentration and relaxation properties.

| Parameter | Observation | Significance | Reference |

|---|---|---|---|

| Relaxation Rates (1/T₁ and 1/T₂) | Linearly proportional to the concentration of MnCl₂. | Demonstrates the direct influence of the paramagnetic Mn²⁺ ion on the relaxation of water protons. | nih.govresearchgate.net |

| Relaxivity (r₁, r₂) | High relaxivity values, calculated from the slope of relaxation rates vs. concentration. | Quantifies the high efficiency of Mn²⁺ as a relaxation agent. | researchgate.net |

| Transverse Relaxation Time (T₂) | Aqueous solutions of MnCl₂ exhibit a short T₂ relaxation time, with a characteristic peak around 1 ms in T₂ spectra. | Indicates very efficient spin-spin relaxation, leading to significant signal broadening. | researchgate.net |

| Hydration State | In solution, Mn²⁺ exists as the [Mn(H₂O)₆]²⁺ complex. The number of inner-sphere water molecules (q) can be determined by ¹⁷O NMR. | The hydration sphere is crucial for the mechanism of relaxation enhancement through water exchange. | nih.govnih.govnih.gov |

Catalytic Applications in Advanced Chemical Synthesis

Homogeneous Catalysis in Organic Reactions

Manganese(II) chloride and its various hydrated forms are effective catalysts in a variety of homogeneous organic reactions. The Mn²⁺ ion, with its d⁵ electron configuration, acts as a Lewis acid, coordinating to electron-rich species to enable chemical transformations. polyu.edu.hk

Cycloaddition Reactions (e.g., 5-aryl-1H-tetrazoles synthesis)

The synthesis of 5-substituted 1H-tetrazoles is of significant interest due to their wide applications in medicinal chemistry and materials science. One of the most common methods for their preparation is the [3+2] cycloaddition of nitriles and sodium azide (B81097). Research has demonstrated that hydrated forms of manganese(II) chloride can efficiently catalyze this reaction.

For instance, manganese(II) chloride tetrahydrate has been reported as an effective catalyst for the synthesis of 5-aryl-1H-tetrazoles from various aryl nitriles and sodium azide. This catalytic method offers advantages such as good yields and straightforward workup procedures. The reaction proceeds via a [3+2] cycloaddition mechanism, where the manganese(II) ion likely activates the nitrile group, facilitating the nucleophilic attack of the azide ion. While various Lewis acids and metal salts have been explored for this transformation, manganese chloride provides a cost-effective and efficient option.

A comparative study of different catalysts for the synthesis of 5-phenyl-1H-tetrazole from benzonitrile (B105546) and sodium azide highlights the catalytic activity.

| Catalyst | Reaction Time (minutes) | Yield (%) |

| Co–Ni/Fe₃O₄@MMSHS | 12 | 98 |

| Zn(OAc)₂·2H₂O (10 mol%) | Not specified | 94 |

| Iron Salts | Not specified | 91 |

This table presents data on the catalytic efficiency of various metal-based catalysts in the synthesis of 5-phenyl-1H-tetrazole to provide a comparative context for cycloaddition reactions. Data sourced from multiple studies. researchgate.netresearchgate.net

Condensation Reactions (e.g., dihydropyrimidin-2(1H)-ones)

The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea, is a fundamentally important multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thio-analogs. nih.govscielo.br These heterocyclic compounds exhibit a wide range of pharmacological activities. nih.gov The reaction is typically catalyzed by an acid, with Lewis acids being particularly effective.

Various metal chlorides in their hydrated forms, such as SnCl₂·2H₂O, FeCl₃·6H₂O, NiCl₂·6H₂O, and CoCl₂·6H₂O, have been successfully employed as catalysts for the Biginelli reaction, often providing good to excellent yields under neutral or mildly acidic conditions. scielo.brresearchgate.net These catalysts are thought to activate the aldehyde component towards nucleophilic attack. While the use of manganese(II) chloride dihydrate for this specific transformation is not extensively documented in the reviewed literature, its established Lewis acidic character suggests potential applicability. The mechanism likely involves the formation of an N-acylimine intermediate from the aldehyde and urea, which is activated by the Lewis acidic metal center. researchgate.net

The following table shows the efficacy of various Lewis acids in the synthesis of a model DHPM.

| Catalyst | Solvent | Yield (%) |

| SnCl₂·2H₂O | Acetonitrile | 92 |

| FeCl₃·6H₂O / HCl | Ethanol (B145695) | Not specified |

| NiCl₂·6H₂O / HCl | Ethanol | Not specified |

| CoCl₂·6H₂O / HCl | Ethanol | Not specified |

This table illustrates the catalytic performance of different hydrated metal chlorides in the Biginelli reaction. Data sourced from a study by Russowsky et al. scielo.brresearchgate.net

Transformations of Indoles

Manganese-catalyzed reactions have become a sustainable and powerful tool for the direct functionalization of otherwise inert C-H bonds, and indoles are a key substrate class for these transformations. rsc.org Manganese catalysts, including those derived from manganese chloride, facilitate the synthesis of functionalized indoles, which are prevalent motifs in pharmaceuticals and natural products.

One significant application is the C2-allylation of indoles. repec.org Research has shown that manganese catalysts can direct the allylation to the C2 position of the indole (B1671886) ring with broad substrate tolerance, proceeding under mild conditions. repec.org These reactions often utilize a directing group on the indole nitrogen to achieve high regioselectivity. Furthermore, manganese-catalyzed C-H activation has been successfully applied to the deuteration of indoles, using heavy water (D₂O) as an inexpensive deuterium (B1214612) source. rsc.orgrsc.org This methodology is valuable for isotopic labeling in metabolic studies and for the synthesis of deuterated drugs. rsc.org

The reaction conditions for manganese-catalyzed indole transformations can be optimized for different outcomes. For example, in the reaction of indoles with alkynes, the presence of a catalytic amount of acid leads to C-H alkenylation, affording bis/trisubstituted indolyl-alkenes with high regio- and stereo-selectivity. masterorganicchemistry.com In the absence of the acid, the reaction pathway shifts to a [2+2+2] cyclization, yielding carbazoles. masterorganicchemistry.com

Transesterification Processes

Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, is a crucial reaction in organic synthesis, notably in the production of biodiesel. masterorganicchemistry.comscirp.org Manganese compounds have been investigated as effective catalysts for this transformation.

While direct catalysis by simple manganese(II) chloride dihydrate is one aspect, more complex manganese-based systems have shown significant promise. For instance, manganese glycerolate has been identified as a robust heterogeneous catalyst for the simultaneous esterification and transesterification of feedstocks with high free fatty acid content for biodiesel production. repec.orgresearchgate.net This catalyst demonstrates the versatility of manganese in promoting ester transformations. In such systems, a combination of divalent and trivalent manganese ions may participate in the catalytic cycle, facilitating the coordination of alcohols for the reaction. repec.org

Furthermore, manganese-catalyzed transfer hydrogenation of esters using alcohols like ethanol as the hydrogen source inherently involves transesterification processes. rsc.orgrsc.orgst-andrews.ac.uk Before the reduction to the corresponding alcohol occurs, the starting ester often undergoes rapid transesterification with the solvent alcohol, indicating the catalyst's activity in promoting this exchange. st-andrews.ac.uk

The following table summarizes the yields of biodiesel from different vegetable oils using a crystalline manganese carbonate catalyst, highlighting the broad applicability of manganese catalysts in transesterification.

| Vegetable Oil | Biodiesel Yield (%) |

| Palm | 95 |

| Rapeseed | 90 |

| Groundnut | 85 |

| Coconut | 80 |

| Castor | 80 |

This table shows the effectiveness of a manganese-based catalyst in the transesterification of various oils to produce biodiesel. Data sourced from a study by Rao et al. scirp.org

Co-Catalytic Roles in Biomass Conversion

The conversion of lignocellulosic biomass into valuable chemicals and biofuels is a cornerstone of developing sustainable technologies. Manganese(II) chloride has demonstrated utility as a co-catalyst in key biomass conversion processes.

Cellobiose (B7769950) Hydrolysis in Acidic Mediums

Cellobiose, a disaccharide composed of two β-glucose units linked by a β(1→4) glycosidic bond, serves as a model compound for cellulose, the primary component of lignocellulosic biomass. researchgate.net The hydrolysis of cellobiose to glucose is a critical step in its conversion to biofuels like bioethanol.

Studies have shown that manganese(II) chloride acts as an effective co-catalyst in the hydrolysis of cellobiose in dilute acidic mediums, such as aqueous sulfuric acid and acidic ionic liquids. biosynth.com The addition of MnCl₂ enhances the yield of glucose, particularly at lower temperatures (e.g., 60 °C). biosynth.com The co-catalytic effect is thought to arise from a weak interaction between the Mn²⁺ ions and the hydroxyl groups of cellobiose, which is supported by Fourier-transform infrared (FT-IR) spectroscopy studies. biosynth.com This interaction facilitates the cleavage of the glycosidic bond without causing significant changes to the conformation of the pyranose rings. biosynth.com The enhancement in glucose yield is temperature-dependent, decreasing as the temperature increases, which suggests that the weak interaction is less favorable at higher temperatures. biosynth.com

The effect of MnCl₂ as a co-catalyst on glucose yield from cellobiose hydrolysis is presented in the table below.

| Medium | Temperature (°C) | Enhancement in Glucose Yield with MnCl₂ |

| 0.016 M H₂SO₄ | 60 | Highest |

| 0.016 M H₂SO₄ | >60 | Gradually decreases |

| Acidic Ionic Liquid | 60 | Highest |

| Acidic Ionic Liquid | >60 | Gradually decreases |

This table summarizes the co-catalytic effect of MnCl₂ on cellobiose hydrolysis in different acidic media at various temperatures, based on findings by Amarasekara and Wiredu. biosynth.com

Interaction Mechanisms with Substrate Hydroxyl Groups

Manganese(II) chloride dihydrate plays a crucial role in reactions involving alcohols, where the interaction with the hydroxyl group is a key mechanistic step. The manganese(II) center, acting as a Lewis acid, coordinates to the oxygen atom of the hydroxyl group. patsnap.com This coordination enhances the reactivity of the alcohol, facilitating subsequent chemical transformations.

One of the prominent mechanisms involving the interaction with hydroxyl groups is the "borrowing hydrogen" or "hydrogen auto-transfer" process. nih.govbeilstein-journals.org In this catalytic cycle, the manganese catalyst facilitates the dehydrogenation of an alcohol to form an aldehyde or ketone intermediate. nih.govbeilstein-journals.org This process involves the formation of a manganese hydride species. nih.gov The aldehyde or ketone can then undergo further reactions, such as aldol (B89426) condensation or reaction with a nucleophile. nih.gov Subsequently, the manganese hydride species transfers the "borrowed" hydrogen back to the intermediate, resulting in the final product and regeneration of the catalyst. beilstein-journals.org This atom-economical process utilizes alcohols as alkylating agents, with water being the only byproduct. beilstein-journals.org

NMR studies have provided evidence for the formation of key intermediates in these reactions, including aldehydes, ketones, and α,β-unsaturated ketones, which supports the proposed interaction mechanism. nih.govbeilstein-journals.org The initial activation of the pre-catalyst by a base can lead to the formation of an active amido complex, which then reacts with the alcohol to form an alkoxo-type complex. nih.govbeilstein-journals.org An intramolecular ligand-assisted mechanism can then produce the aldehyde and the manganese hydride complex. nih.govbeilstein-journals.org

Mechanism-Oriented Studies of Catalytic Pathways

The catalytic pathways involving manganese(II) chloride and its derivatives are diverse and have been the subject of detailed mechanistic investigations. The Lewis acidic nature of the Mn(II) ion is fundamental to its catalytic activity, allowing it to activate substrates by coordinating to electron-rich centers. patsnap.com

In many catalytic applications, manganese(II) chloride serves as a precursor for the in-situ generation of the active catalytic species. For instance, in combination with organolithium or organomagnesium reagents, it forms organomanganese reagents that are effective in various coupling reactions. alfachemic.com The proposed active species in some cross-coupling reactions is [R3MnMgBr]. unl.pt

Mechanistic studies have also highlighted the role of the electronic and steric properties of both the manganese catalyst and any co-ligands in directing the reaction pathway and influencing product selectivity. nih.gov For example, in C-H bond oxidation reactions, fine-tuning the catalyst's electronic properties can favor certain rebound pathways over others, such as carboxylate or solvent transfer instead of the more common hydroxylation. nih.gov The use of electron-poor catalysts can promote the formation of rearranged products, indicating the involvement of cationic intermediates. nih.gov

Furthermore, in reactions like the cyclotrimerization of triynes, mechanistic studies combining experimental and theoretical approaches have shown that ligand dissociation from the manganese complex can be a crucial initial step in the catalytic cycle. chemrxiv.org The nature of the ligands and counter-ions significantly influences the efficiency of these processes. chemrxiv.org In some cases, the manganese catalyst can undergo changes in its oxidation state, for example, from Mn(II) to Mn(III) or even higher oxidation states, which is a key feature of its role in redox-mediated reactions. patsnap.comunl.pt

The table below summarizes key aspects of the catalytic pathways involving manganese compounds.

| Catalytic Process | Key Mechanistic Feature | Intermediate Species |

| Borrowing Hydrogen/Hydrogen Auto-Transfer | Dehydrogenation of alcohol and subsequent hydrogen transfer | Aldehyde, Ketone, Manganese hydride |

| C-H Bond Oxidation | HAT/OH-rebound or competitive ligand transfer | Cationic intermediates |

| Cross-Coupling Reactions | Formation of organomanganese reagents | [R3MnMgBr] |

| Cyclotrimerization | Ligand dissociation from Mn complex | Mn-carbonyl species |

Role in Materials Science and Nanomaterial Synthesis

Precursor for Manganese-Based Advanced Materials

Manganese(II) chloride is a fundamental starting material for a variety of manganese compounds due to the reactivity of the Mn(II) ion. wikipedia.orgdcceew.gov.au Its solubility in water provides a convenient medium for numerous chemical transformations. wikipedia.org

Synthesis of Manganese Oxide Nanostructures (e.g., Mn₃O₄, Mn₂O₃)

Manganese(II) chloride is extensively used in the synthesis of various manganese oxide nanostructures, such as manganese tetroxide (Mn₃O₄) and manganese sesquoxide (Mn₂O₃). These nanomaterials are of significant interest due to their unique magnetic, catalytic, and electrochemical properties.

Several synthesis methods employ manganese(II) chloride to produce these oxides. The precipitation method is a common approach where an aqueous solution of manganese chloride is treated with a base, like sodium hydroxide (B78521), often in the presence of a chelating agent like citric acid, to control particle growth. sciepub.com The initial precipitate of manganese hydroxide is then converted to Mn₃O₄ through oxidation by atmospheric oxygen and subsequent calcination at elevated temperatures, for instance, at 600°C. sciepub.com The resulting Mn₃O₄ nanoparticles can exhibit spherical morphologies with some aggregation. sciepub.com

Sol-gel processes also utilize manganese chloride as a precursor. researchgate.netresearchgate.net In one comparative study, a sol-gel method using manganese chloride as the precursor yielded Mn₂O₃ nanoparticles with a cubic structure and an average size of 60.6 nm. researchgate.net In contrast, using manganese acetate (B1210297) as a precursor under similar conditions produced Mn₃O₄. researchgate.netresearchgate.net This highlights how the choice of precursor can influence the final oxide phase.

The morphology and phase of the resulting manganese oxide can be controlled by adjusting reaction parameters such as temperature, pH, and the presence of surfactants or other reagents. For example, Mn₃O₄ nano-octahedrons have been synthesized via a hydrothermal reduction process involving KMnO₄, where the coexistence of Mn²⁺ and Mn³⁺ facilitates the formation of the Mn₃O₄ crystal structure. nih.gov

Table 1: Synthesis of Manganese Oxide Nanostructures from Manganese(II) Chloride

| Oxide | Synthesis Method | Precursors | Key Conditions | Resulting Morphology/Size | Reference |

| Mn₃O₄ | Precipitation | Manganese chloride, Citric acid, NaOH | pH 9, drying at 60°C, calcination at 600°C for 4 hours | Aggregated spherical nanoparticles, average size 165 nm | sciepub.com |

| Mn₂O₃ | Sol-gel | Manganous Chloride, Oxalic acid, Ethanol (B145695) | Dried at 80°C for 20 hours | Cubic structure, 60.6 nm | researchgate.net |

| Mn₂O₃-Mn₃O₄ | Co-precipitation | Not specified | Calcination at 600°C for 2 hours | Nanoparticles | researchgate.net |

Preparation of Other Manganese Salts and Compounds

Manganese(II) chloride is a convenient starting point for the synthesis of various other manganese salts through precipitation reactions. For instance, reacting an aqueous solution of manganese(II) chloride with a solution containing carbonate ions (e.g., from sodium carbonate) will precipitate manganese carbonate (MnCO₃), a pinkish-white solid. dcceew.gov.ausciencemadness.org This compound can then be thermally decomposed to produce manganese(II) oxide (MnO). sciencemadness.org

Similarly, other insoluble manganese salts can be prepared. While direct synthesis examples from MnCl₂·2H₂O are prevalent in general chemistry, specific research often focuses on more complex derivatives. The fundamental principle involves the metathesis reaction where the chloride ions are exchanged for another anion.

Anhydrous manganese(II) chloride is also a key precursor for organomanganese compounds. wikipedia.org For example, manganocene is synthesized by reacting anhydrous MnCl₂ with sodium cyclopentadienide (B1229720) in tetrahydrofuran (B95107) (THF). wikipedia.org

Integration into Metal-Organic Frameworks (MOFs) and Supramolecular Assemblies

The manganese(II) ion, readily available from manganese(II) chloride, is a common building block in the construction of metal-organic frameworks (MOFs) and other supramolecular structures. These materials are highly valued for their porosity, large surface areas, and tunable properties, making them suitable for applications in gas storage, separation, and catalysis. researchgate.net

In the synthesis of MOFs, Mn²⁺ ions act as the metal nodes that are connected by organic linker molecules. While some studies use other manganese salts like manganese(II) nitrate (B79036) or perchlorate (B79767), the fundamental role of the Mn²⁺ ion remains the same. researchgate.netmdpi.com For instance, a 3D manganese(II) MOF was synthesized using a manganese(II) perchlorate source, demonstrating the assembly of Mn²⁺ ions with dicarboxylic and pyridyl ligands. mdpi.com

Manganese(II) ions also play a role in forming supramolecular assemblies. Research has shown that Mn²⁺ can form complexes with nucleic bases like cytosine and 1-methylcytosine (B60703), leading to the formation of intricate hydrogen-bonded supramolecular architectures. rsc.org In one example, hexaaqua manganese(II) ions were linked to six 1-methylcytosine molecules to form a large cationic entity. rsc.org Amphiphilic Mn²⁺-complexes can also self-associate into micelles, creating supramolecular aggregates that have been investigated as potential MRI contrast agents. nih.gov

Applications in Advanced Battery Material Research (e.g., LiMn₂O₄)

Manganese(II) chloride is a significant precursor in the research and development of cathode materials for lithium-ion batteries (LIBs), most notably the spinel lithium manganese oxide (LiMn₂O₄). d-nb.infouodiyala.edu.iqresearchgate.net LiMn₂O₄ is an attractive cathode material due to its high thermal stability, low cost, and environmental friendliness. nih.gov

The synthesis of LiMn₂O₄ often involves hydrothermal methods or solid-state reactions where a manganese source is combined with a lithium source. Although many studies report using manganese sources like MnO₂, MnSO₄, or KMnO₄, the underlying chemistry often involves the manipulation of manganese oxidation states, where a Mn(II) source could be a viable starting point. d-nb.inforesearchgate.netaip.orgsemanticscholar.org For instance, the hydrothermal synthesis of LiMn₂O₄ can be achieved by reacting a manganese precursor with a lithium salt (e.g., LiOH) in an aqueous solution at elevated temperatures and pressures. uodiyala.edu.iqresearchgate.netaip.org This method can produce crystalline LiMn₂O₄ nanoparticles with well-defined structures. researchgate.net One study reported the successful synthesis of LiMn₂O₄ with particle sizes between 50-300 nm via a direct hydrothermal method. researchgate.net

The properties of the final LiMn₂O₄ material, such as particle size and crystallinity, are highly dependent on the synthesis conditions, which in turn affect the electrochemical performance, including discharge capacity and cycle life. uodiyala.edu.iqaip.org Research has shown that nanocrystalline LiMn₂O₄ can exhibit high initial discharge capacities. uodiyala.edu.iq

Table 2: Electrochemical Properties of LiMn₂O₄ Synthesized via Hydrothermal Method

| Parameter | Value | Reference |

| Crystal Size | 12.65 nm | uodiyala.edu.iq |

| Initial Charge Capacity | 111.6 mAhg⁻¹ | uodiyala.edu.iq |

| Initial Discharge Capacity | 109.9 mAhg⁻¹ | uodiyala.edu.iq |

| Coulombic Efficiency | 98.4% | uodiyala.edu.iq |

| Capacity Retention (after 100 cycles) | 57.1% | uodiyala.edu.iq |

Functional Materials for Specific Research Tools (e.g., Magnetometers)

The paramagnetic nature of manganese(II) salts makes them and their derivatives interesting for applications in magnetic materials and devices. wikipedia.org Manganese-based compounds are being explored as alternatives to rare-earth magnets, with the potential to fill the performance gap between traditional ferrites and high-strength rare-earth magnets. mdpi.comresearchgate.net These materials could be used in applications like electric vehicles and wind turbines. energy.gov

Manganese(II) chloride can be a precursor to various magnetic nanoparticles. For example, it can be used in the synthesis of magnetic manganese dioxide by precipitating manganese oxide in the presence of magnetite (Fe₃O₄) particles. uchile.cl Furthermore, manganese ferrite (B1171679) (MnFe₂O₄) nanoparticles, which have applications in magnetorheological fluids and as MRI contrast agents, can be synthesized via hydrothermal methods, for which a manganese(II) source is required. researchgate.net

The magnetic properties of materials are often characterized using tools like a Vibrating Sample Magnetometer (VSM). researchgate.net The development of advanced magnetic materials, for which manganese(II) chloride can be a precursor, is crucial for improving the capabilities of such research instruments and for creating new technologies based on magnetic phenomena.

Biochemical and Molecular Biology Research Paradigms

Cofactor Roles in Enzymatic Reactions

The Mn²⁺ ion's ability to act as a Lewis acid and its flexible coordination geometry allow it to serve as an essential cofactor in a variety of enzymatic reactions. patsnap.com It stabilizes enzyme-substrate complexes and facilitates catalysis, often by direct coordination to the active site. patsnap.comportlandpress.com

Type II restriction endonucleases are fundamental tools in molecular biology that recognize and cleave specific DNA sequences. While they typically use magnesium (Mg²⁺) for catalysis, many can also utilize manganese (Mn²⁺), which sometimes alters their activity.

For the restriction enzyme BamHI , divalent metals like Mg²⁺ or Mn²⁺ are required as cofactors for the hydrolysis of DNA. nih.gov Structural studies of BamHI-DNA complexes in the presence of Mn²⁺ have been instrumental in elucidating the enzyme's catalytic mechanism. These studies support a two-metal ion mechanism for DNA cleavage by BamHI, where the metal ions are directly involved in the catalytic process. nih.gov This mechanism, however, is distinct from the one used by other restriction enzymes like EcoRV, highlighting the nuanced roles of metal cofactors. nih.gov

In the case of EcoRV , the binding of Mg²⁺ to the active site is a critical step for its enzymatic function. While research has focused extensively on Mg²⁺, the substitution with Mn²⁺ can influence the enzyme's reaction properties, a common theme among nucleases that highlights the specific contributions of the divalent cation to the catalytic chemistry. nih.govacs.org

Table 1: Role of Divalent Cations in Restriction Enzyme Activity

| Enzyme | Divalent Cation | Role in Catalysis |

| BamHI | Mn²⁺ | Essential cofactor supporting a two-metal ion cleavage mechanism. nih.gov |

| EcoRV | Mg²⁺/Mn²⁺ | Acts as a required cofactor for DNA cleavage. nih.gov |

Deoxyribonuclease I (DNase I) is an endonuclease that digests DNA. Its activity is highly dependent on the type of divalent cation present. In the presence of magnesium ions (Mg²⁺), DNase I nicks one strand of the double-stranded DNA. However, when manganese(II) ions are substituted for magnesium, the enzyme's cutting pattern changes dramatically. With Mn²⁺ as a cofactor, DNase I cleaves both strands of the DNA at approximately the same site. nih.gov This modulation of activity is a well-known example of how Mn²⁺ can alter the function of a nuclear protein. nih.gov Studies have shown that Mn²⁺, Mg²⁺, and Cobalt (Co²⁺) are the most effective activators for the initial stages of DNA degradation by DNase I. nih.gov

Table 2: Effect of Divalent Cations on DNase I Cleavage Pattern

| Divalent Cation | DNA Cleavage Activity |

| Mg²⁺ | Nicks a single strand of the DNA helix. |

| Mn²⁺ | Cleaves both strands of the DNA helix. nih.gov |

Histone acetylation is a critical epigenetic modification that regulates gene expression, and it is controlled by the opposing activities of Histone Acetyltransferases (HATs) and Histone Deacetylases (HDACs). wikipedia.orgnih.gov Research has shown that manganese chloride can significantly influence this balance.

In studies using neuronal cells, manganese chloride (MnCl₂) was found to suppress the acetylation of core histones H3 and H4. nih.gov This effect was achieved through a dual mechanism: MnCl₂ decreased the activity of HATs while simultaneously increasing the activity of HDACs. nih.gov Further investigation revealed that MnCl₂ selectively increased the expression levels of HDAC3 and HDAC4, but not HDAC1 or HDAC2. nih.gov This demonstrates a specific regulatory role for manganese in modulating the epigenetic landscape through its influence on the enzymes that control histone acetylation status.

Table 3: Influence of Manganese Chloride on HAT and HDAC Activity in Neuronal Cells

| Enzyme Family | Effect of MnCl₂ | Specific Enzymes Affected | Resulting Effect on Histones |

| HAT | Decreased activity nih.gov | General HATs nih.gov | Decreased acetylation nih.gov |

| HDAC | Increased activity nih.gov | HDAC3, HDAC4 nih.gov | Decreased acetylation nih.gov |

Role in Nucleic Acid Processing

Manganese(II) ions play a significant role in the metabolism and processing of nucleic acids, influencing the enzymes responsible for transcription and reverse transcription. researchgate.net

Reverse transcriptases (RTs) are enzymes that synthesize complementary DNA (cDNA) from an RNA template. This process is fundamental to techniques like RNA sequencing (RNA-Seq) and quantitative PCR (qPCR). The efficiency of these methods can be influenced by the reaction conditions, including the divalent cation cofactor.

The substitution of Mg²⁺ with Mn²⁺ in reverse transcription reactions has a profound impact on the outcome. nih.gov The presence of manganese chloride can significantly enhance the read-through capability of the reverse transcriptase. nih.gov This is particularly evident when the enzyme encounters modified ribonucleosides in the RNA template, which can often cause the polymerase to stall or dissociate. Mn²⁺ appears to promote nucleotide skipping over the complete abortion of synthesis, allowing the enzyme to bypass these blockades. nih.gov For instance, arrest rates at certain modified adenosine (B11128) residues (m¹A) were observed to drop from 82% in the presence of Mg²⁺ to just 24% with Mn²⁺. nih.gov This enhancement of processivity and template-switching ability makes Mn²⁺ a valuable component in specific reverse transcription applications aimed at analyzing modified RNAs or improving full-length cDNA synthesis. nih.govbiorxiv.orgyoutube.com

Table 4: Effect of Mn²⁺ on Reverse Transcription

| Feature | Standard Condition (Mg²⁺) | Mn²⁺ Condition |

| RT Arrest Rate (at m¹A) | 82% nih.gov | 24% nih.gov |

| Nucleotide Skipping | Low nih.gov | Vastly increased nih.gov |

| Overall Effect | Prone to synthesis abortion at blockades | Enhanced read-through and template-switching nih.gov |

In eukaryotic cells, gene transcription is carried out by three distinct RNA polymerases. The activities of RNA Polymerase I and RNA Polymerase II, which are responsible for transcribing ribosomal RNA and messenger RNA respectively, are differentially regulated by divalent cations. nih.gov

Studies have demonstrated specific roles for both manganese (Mn²⁺) and magnesium (Mg²⁺) in modulating the function of these polymerases. nih.gov Research on rabbit bone marrow erythroid cell nuclei revealed that RNA Polymerase I exhibits the highest activity with Mg²⁺ as the cofactor, preferentially synthesizing GC-rich RNA. nih.gov In contrast, RNA Polymerase II activity is optimally stimulated by Mn²⁺, leading to the synthesis of AU-rich RNA. nih.gov When Mg²⁺ was substituted for Mn²⁺ in reactions with RNA Polymerase II, the synthesis of RNA was drastically reduced. nih.gov This suggests that the choice of divalent cation cofactor is a key factor in regulating the specific transcriptional output of different RNA polymerases. nih.govdocumentsdelivered.com

Fundamental Biochemical Pathways and Ion Homeostasis Research

Modulation of Iron and Calcium Homeostasis

Manganese(2+) chloride dihydrate, as a source of manganese ions (Mn²⁺), plays a significant role in modulating the homeostasis of other essential metal ions, particularly iron (Fe) and calcium (Ca²⁺). The biological activity of Mn²⁺ is often linked to its ability to interact with the transport and regulatory pathways of these ions.

Research has demonstrated that exposure to manganese can significantly alter iron homeostasis. In studies involving rats, chronic administration of manganese chloride led to a notable imbalance between iron levels in the systemic circulation and the cerebral compartment. nih.govnih.gov Specifically, these studies observed a significant decrease in plasma iron concentrations, while the iron concentration in the cerebrospinal fluid (CSF) increased threefold compared to controls. nih.gov This suggests that manganese may facilitate a unidirectional influx of iron into the brain. nih.govnih.gov The proposed mechanism for this alteration involves manganese's effect on iron transport proteins. In cultured choroidal epithelial cells, which form the blood-CSF barrier, incubation with manganese chloride resulted in a 50% increase in the expression of transferrin receptor mRNA. nih.govnih.gov Since transferrin receptors are crucial for transporting iron into the brain, their overexpression could explain the observed accumulation of iron in the CSF. nih.gov

The modulation of calcium homeostasis by this compound is primarily due to the chemical similarities between Mn²⁺ and Ca²⁺ ions. Mn²⁺ is recognized as a calcium analog and can enter excitable cells, such as neurons, through voltage-gated calcium channels. frontiersin.orgnih.gov This property means that Mn²⁺ can act as a surrogate for Ca²⁺, allowing researchers to probe calcium-dependent cellular processes. researchgate.net By competing for entry and binding sites, Mn²⁺ can influence calcium-related signaling and plasticity within cells. nih.gov Its ability to utilize Ca²⁺ transport systems is a foundational principle in various research applications, particularly in neurobiology. researchgate.net

Table 1: Research Findings on Manganese-Induced Modulation of Iron Homeostasis in Rats

| Parameter | Observation in Plasma | Observation in Cerebrospinal Fluid (CSF) | Proposed Cellular Mechanism |

| Iron Concentration | 32% decrease nih.gov | 3-fold increase nih.gov | Manganese-facilitated iron transport at brain barrier systems. nih.govnih.gov |

| Transferrin Receptor mRNA | Not measured | Not directly measured in CSF | 50% increase in expression in cultured choroid plexus cells. nih.govnih.gov |

Applications in Advanced Biological Imaging Techniques

Manganese-Enhanced Magnetic Resonance Imaging (MEMRI) for Neuronal Network Studies

This compound is the most commonly used source of manganese for Manganese-Enhanced Magnetic Resonance Imaging (MEMRI), a powerful technique for studying the central nervous system. nih.gov The utility of MEMRI stems from the paramagnetic properties of the Mn²⁺ ion, which shortens the T1 relaxation time of surrounding water protons, thereby acting as an effective MRI contrast agent. mriquestions.com This technique provides unique insights into neuronal networks that are distinct from other imaging methods like Diffusion Tensor Imaging (DTI). frontiersin.org While DTI can evaluate the integrity of nerve fiber tracts, MEMRI can assess the dynamics of axonal transport. frontiersin.org

The application of MEMRI in neuronal network studies is based on two key biological properties of the Mn²⁺ ion:

Activity-Dependent Uptake : As a calcium analog, Mn²⁺ enters active neurons primarily through voltage-gated calcium channels. frontiersin.orgnih.gov This means that regions of the brain with higher neuronal activity will accumulate more Mn²⁺, allowing for the visualization of functional neural circuits in response to specific stimuli. mriquestions.com This method is often referred to as activity-induced MEMRI (AIM-MRI). mriquestions.com

Axonal Transport : Once inside a neuron, Mn²⁺ is transported along the axon via microtubule-dependent mechanisms. frontiersin.org It can then be released at the synapse and taken up by subsequent neurons in the pathway. nih.gov This anterograde transport allows MEMRI to be used for tracing neuronal connections and mapping the architecture of neural circuits in vivo. frontiersin.orgmriquestions.com